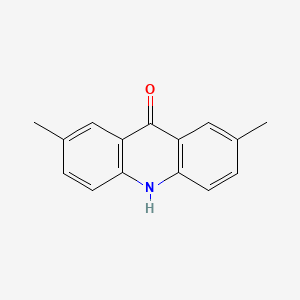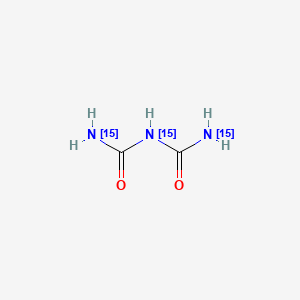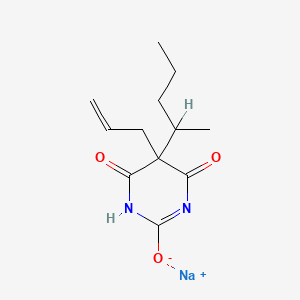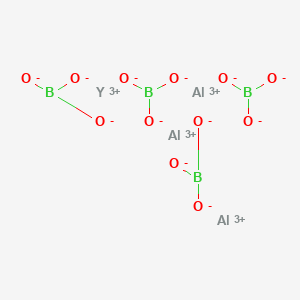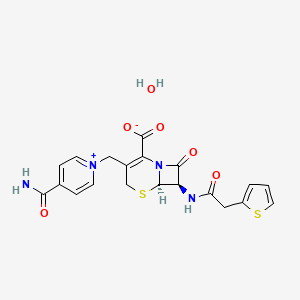
Cefalonium hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefalonium hydrate is a first-generation cephalosporin antibiotic belonging to the β-lactam class. It is widely used in both human and veterinary medicine. This compound is particularly effective against Gram-positive bacteria, including staphylococci, and is commonly used to treat bovine mastitis .
準備方法
The synthesis of cefalonium hydrate involves several steps, starting with the preparation of the core β-lactam structure. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of side chains: Various functional groups are added to the β-lactam ring to enhance its antibacterial properties.
Hydration: The final step involves the addition of water molecules to form the hydrate
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the β-lactam ring, which is crucial for the antibiotic activity of this compound .
化学反応の分析
Cefalonium hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the β-lactam ring.
Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.
Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of various degradation products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can lead to the formation of inactive metabolites .
科学的研究の応用
Cefalonium hydrate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of cefalonium hydrate involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial lysis and death .
類似化合物との比較
Cefalonium hydrate is similar to other first-generation cephalosporins, such as cefalotin and cefaclor. it has unique properties that make it particularly effective against certain types of bacteria. For example:
Cefalotin: Also a first-generation cephalosporin, but with a slightly different spectrum of activity.
Cefaclor: Another first-generation cephalosporin with a broader spectrum of activity compared to this compound.
These compounds share a common β-lactam structure but differ in their side chains and specific antibacterial properties .
特性
分子式 |
C20H20N4O6S2 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1 |
InChIキー |
GVIOXNHDFXYYMP-AEFICSSHSA-N |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



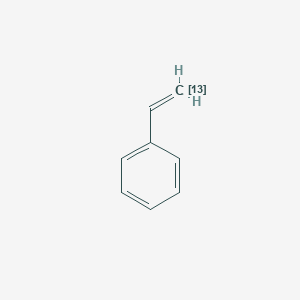
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
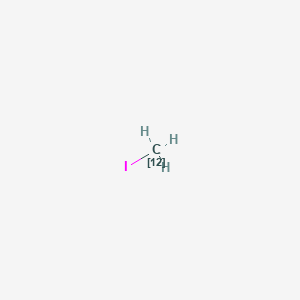
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

